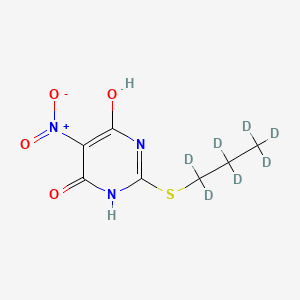![molecular formula C8H7N3O B569339 7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine CAS No. 121014-31-1](/img/structure/B569339.png)
7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7h-Isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine is a heterocyclic compound that features a unique fusion of isoxazole, pyrazole, and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds, followed by cyclization with nitrile oxides to form the isoxazole ring . The reaction conditions often require the use of catalysts such as trifluoroacetic acid or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 7h-Isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7h-Isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fusion but lack the isoxazole ring.
Isoxazolo[4,5-b]pyridines: These compounds feature an isoxazole-pyridine fusion but differ in the position of the nitrogen atoms.
Pyrrolopyrazines: These compounds have a pyrazine ring fused with a pyrrole ring, differing in the ring structure and nitrogen placement.
Uniqueness: 7h-Isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine is unique due to its distinct ring fusion, which imparts specific chemical and biological properties. The presence of the isoxazole ring enhances its reactivity and potential for functionalization, making it a valuable scaffold for drug discovery and materials science .
Eigenschaften
CAS-Nummer |
121014-31-1 |
|---|---|
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.164 |
InChI |
InChI=1S/C8H7N3O/c1-3-10-5-2-8-7(6-9-12-8)11(10)4-1/h1-2,4-6H,3H2 |
InChI-Schlüssel |
PFUFXUZTLDBXIV-UHFFFAOYSA-N |
SMILES |
C1C=CN2N1C=CC3=C2C=NO3 |
Synonyme |
7H-Isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)
